molecular formula C18H19NO B10764044 N-cyclobutyl-2-(4-phenylphenyl)acetamide

N-cyclobutyl-2-(4-phenylphenyl)acetamide

Cat. No.: B10764044
M. Wt: 265.3 g/mol
InChI Key: ZAMVIMIKYOABNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ML343 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial production methods for ML343 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

ML343 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of ML343 .

Mechanism of Action

ML343 exerts its effects by binding to the CqsS receptor in Vibrio cholerae, a transmembrane receptor involved in quorum sensing. Upon binding, ML343 activates the receptor, leading to the initiation of a signaling cascade that modulates the expression of genes involved in quorum sensing-regulated behaviors. The molecular targets and pathways involved include the CqsS receptor, downstream signaling proteins, and regulatory genes that control bacterial behavior .

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-cyclobutyl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C18H19NO/c20-18(19-17-7-4-8-17)13-14-9-11-16(12-10-14)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,19,20)

InChI Key

ZAMVIMIKYOABNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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